molecular formula C9H9ClN4 B1492106 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine CAS No. 2098088-31-2

4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B1492106
CAS No.: 2098088-31-2
M. Wt: 208.65 g/mol
InChI Key: YWYNMYXGTIMMEM-UHFFFAOYSA-N
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Description

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine (CAS 2098088-31-2) is a high-purity chemical building block with the molecular formula C9H9ClN4 and a molecular weight of 208.65 . This compound serves as a crucial synthetic intermediate in medicinal chemistry research, particularly in the development of novel modulators for ion channels. Scientific literature indicates its use in the synthesis of potent and subtype-selective positive modulators of small-conductance Ca²⁺-activated K⁺ (KCa2 or SK) channels . Research utilizing this intermediate has identified compounds capable of normalizing the abnormal firing of Purkinje cells in models of spinocerebellar ataxia type 2 (SCA2), suggesting a potential pathway for therapeutic intervention in ataxia and related neurological disorders . As a versatile pyrimidine derivative, it is suited for further functionalization via nucleophilic substitution reactions at the chloro group. This product is intended for research and development applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety procedures should be reviewed and adhered to prior to handling.

Properties

IUPAC Name

4-chloro-6-(2,5-dimethylpyrazol-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYNMYXGTIMMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine generally follows a multi-step process involving:

  • Preparation of pyrimidine precursors,
  • Introduction of chloro substituent at the 4-position,
  • Coupling with a 1,3-dimethyl-pyrazolyl moiety at the 6-position.

Two main synthetic routes have been documented:

Route 1: Chlorination of Pyrimidin-4-one Followed by Pyrazole Coupling

  • Starting Material Preparation : Alkylated thiouracils are reacted with hydrazine hydrate in ethanol under reflux (3 hours) to yield 2-hydrazino-6-methylpyrimidin-4-one derivatives.

  • Chlorination : Treatment of the pyrimidin-4-one intermediate with phosphorus oxychloride (POCl₃) under reflux (2 hours) converts the 4-oxo group into a 4-chloro substituent, producing 4-chloro-2-hydrazino-6-methylpyrimidine.

  • Pyrazole Formation and Coupling : The chloro-pyrimidine intermediate is reacted with acetyl acetone in ethanol under reflux for 3 hours, facilitating cyclization to form the 1,3-dimethyl-pyrazolyl substituent at the 6-position.

  • Isolation and Purification : The product is neutralized, filtered, washed, and dried to yield the target compound with yields reported up to 94%.

Key Reaction Conditions and Data:

Step Reagents/Conditions Time Yield (%) Notes
Hydrazine reaction Hydrazine hydrate, ethanol, reflux 3 hours - Formation of pyrimidin-4-one
Chlorination POCl₃, reflux 2 hours - Introduction of 4-chloro group
Pyrazole coupling Acetyl acetone, ethanol, reflux 3 hours 94 Formation of pyrazolyl substituent

Spectroscopic Data:

  • ^1H NMR (DMSO-d6): δ 5.93 (s, 1H, pyrimidine -CH), 7.03 (s, 1H, pyrazole -CH)
  • IR (KBr): Absence of NH and amide carbonyl groups confirms substitution
  • MS (CI): m/z 223 [M+1]^+

This route emphasizes classical chlorination and pyrazole ring formation under reflux conditions, offering high yields and purity.

Route 2: Direct Nucleophilic Substitution of 4-Chloropyrimidine with Pyrazole Derivative

An alternative approach involves:

  • Starting Materials : 4-chloro-6-methyl-2-(methylthio)pyrimidine is prepared by reaction of S-alkylated thiouracils with POCl₃.

  • Nucleophilic Substitution : The 4-chloro substituent is displaced by the nucleophilic 1,3-dimethyl-1H-pyrazol-5-yl group under controlled temperature (0–5 °C initially, then heated to 55–70 °C) in solvents such as acetone or ethanol.

  • Workup : After reaction completion, the mixture is neutralized, and the product is isolated by filtration and drying.

This method allows direct installation of the pyrazolyl substituent onto the pyrimidine ring, avoiding intermediate hydrazine derivatives.

Additional Synthetic Insights

  • Methylation : Methyl groups at the 1,3-positions of pyrazole are typically introduced via methylating agents such as methyl iodide in the early stages of pyrazole synthesis.

  • Catalysts and Bases : Potassium carbonate or sodium hydride are commonly used bases to facilitate nucleophilic substitution reactions.

  • Reaction Monitoring : Thin-layer chromatography (TLC) is widely used to monitor reaction progress.

  • Purification : Column chromatography and recrystallization are standard purification techniques to achieve high purity.

Research Findings and Characterization

Spectroscopic Characterization

Technique Observations Interpretation
^1H NMR Singlets at δ ~2.15-2.63 ppm (CH3), singlets at δ ~6.0-7.0 ppm (aromatic H) Confirms methyl and aromatic protons on pyrazole and pyrimidine rings
^13C NMR Signals at δ ~13-150 ppm Carbon environments consistent with substituted pyrimidine and pyrazole
IR Spectroscopy Absence of NH and amide carbonyl peaks Confirms replacement of keto or amine groups by chloro and pyrazolyl substituents
Mass Spectrometry Molecular ion peaks at m/z 223-225 Matches molecular weight of target compound

Yield and Purity

  • Yields range from 63% to 94% depending on the synthetic route and reaction conditions.
  • Melting points reported around 120–125 °C, consistent with pure crystalline material.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Advantages References
1 Alkylated thiouracil + hydrazine hydrate POCl₃ chlorination, acetyl acetone reflux Up to 94 High yield, well-established route
2 4-chloro-6-methyl-2-(methylthio)pyrimidine Nucleophilic substitution with pyrazole derivative 63-75 Direct substitution, fewer steps
3 4-chloro-1,3-dimethyl-1H-pyrazole + pyrazol-3-amine Base catalysis (K2CO3/NaH), DMF/DMSO, 60-80 °C Not quantified Versatile for related pyrazole derivatives

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction: Reduced derivatives such as amines or alcohols.

  • Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes or enzymes.

  • Anticancer Activity: Inhibition of cell proliferation and induction of apoptosis through specific molecular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the pyrimidine and pyrazole rings. Key examples include:

Compound Name Pyrimidine Substituents Pyrazole/Other Substituents Key Features
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine Cl (4), 1,3-dimethylpyrazole (6) Methyl groups at pyrazole 1,3-positions High reactivity at Cl; moderate steric hindrance
4-Chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine Cl (4), piperidine-linked pyrazole (6) 2,5-Dimethoxyphenyl on pyrazole Enhanced solubility; bulky piperidine group
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-(1-methoxyethyl)pyrimidine Cl (4), methoxyethyl (2) Ethyl and methyl on pyrazole Increased lipophilicity; methoxyethyl enhances flexibility
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine Cl (4), methyl (2) 4-Methylimidazole (6) Imidazole’s basicity vs. pyrazole’s neutrality

Key Observations :

  • Substituent Bulk : Bulky groups (e.g., piperidine in ) reduce reactivity at the 4-chloro position but improve target selectivity in drug design.
  • Heterocycle Differences : Replacing pyrazole with imidazole (as in ) introduces basic nitrogen, affecting solubility and hydrogen-bonding interactions.
Reactivity Comparison

The 4-chloro group in the target compound is susceptible to nucleophilic substitution, similar to other 4-chloropyrimidines. For example:

  • In 4-chloro-6-(dialkylamino)pyrimidine-5-carboxaldehydes, lithiation at the 5-position followed by formamide treatment enables aldehyde formation, a pathway applicable to the target compound .
  • Thieno[2,3-d]pyrimidines synthesized from 4-chloropyrimidines via sodium sulfide and alkylation (e.g., ) suggest the target’s chlorine could be replaced with sulfur-containing moieties for ring expansion .
Pharmacological Potential
  • Pyrimidinones (e.g., ) show antibacterial and anticancer activity, hinting that the target’s pyrimidine core could be modified for similar purposes .
  • Pyrazolotriazolopyrimidines () undergo isomerization under specific conditions, suggesting the target’s pyrazole group could enable dynamic structural changes in drug design .

Biological Activity

4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C9H10ClN5C_9H_{10}ClN_5 and a molecular weight of approximately 215.66 g/mol. The presence of the chloro group and the dimethylpyrazole moiety contributes to its biological properties.

Anticancer Activity

Research indicates that derivatives of pyrimidine and pyrazole exhibit potent anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation and inhibition of anti-apoptotic proteins .

  • VEGFR-2 Inhibition : Compounds similar to this compound have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
  • Caspase Activation : The activation of caspases is crucial for the apoptotic process. Certain derivatives have been shown to activate caspase cascades, leading to programmed cell death in cancer cells .
  • Antimetabolite Activity : The structural similarity of these compounds to purines allows them to act as antimetabolites, disrupting nucleotide synthesis in rapidly dividing cancer cells .

Anti-inflammatory and Antibacterial Properties

In addition to anticancer activity, pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. They also exhibit antibacterial properties against various pathogens, suggesting their potential as broad-spectrum therapeutic agents .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The compound showed a half-maximal cytotoxic concentration (CC50) significantly lower than that of standard chemotherapeutics like cisplatin, indicating its potential as an effective anticancer agent.

CompoundCell LineCC50 (µM)Reference
This compoundA54958.4
CisplatinA54947.2
FluorouracilA549381.2

Comparative Study on Pyrazole Derivatives

A comparative analysis was conducted on various pyrazole derivatives for their antitumor activity. The findings indicated that compounds with similar structural features to this compound exhibited enhanced activity against multiple cancer types while showing lower toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. Key steps include:

  • Pyrimidine core formation : Chlorination at the 4-position using POCl₃ or PCl₅ under reflux (80–100°C) .
  • Pyrazole coupling : Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) with 1,3-dimethylpyrazole in degassed DMF/H₂O at 60–80°C .
  • Optimization : Yield improvements (70–85%) require inert atmospheres (N₂/Ar), precise stoichiometric ratios (1:1.2 pyrimidine:pyrazole), and purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • Single-crystal X-ray diffraction confirms bond lengths (e.g., C–Cl: 1.72–1.75 Å, C–N: 1.33–1.34 Å) and dihedral angles between pyrimidine and pyrazole rings (e.g., 5–15°) .
  • NMR : ¹H NMR (DMSO-d₆) shows pyrazole methyl groups at δ 2.35–2.50 ppm and pyrimidine protons as doublets (δ 8.10–8.30 ppm). ¹³C NMR confirms quaternary carbons (δ 150–160 ppm) .
  • Mass spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 250–255 .

Q. What are the typical reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The 4-chloro group is highly reactive toward nucleophiles (e.g., amines, alkoxides):

  • Amination : Reacts with primary amines (e.g., NH₃/MeOH, 50°C) to form 4-amino derivatives. Secondary amines require higher temps (80–100°C) .
  • Hydrolysis : Controlled hydrolysis (H₂O/EtOH, 70°C) yields 4-hydroxypyrimidine derivatives, while harsh conditions degrade the pyrazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data for derivatives of this compound?

  • Methodological Answer : Contradictions arise from polymorphism or solvent inclusion. Strategies include:

  • Variable-temperature XRD : Assess thermal effects on packing (e.g., hydrogen bonding changes at 100–300 K) .
  • DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries to identify outliers .
  • Powder XRD : Confirm phase purity and rule out amorphous byproducts .

Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., CDK2) or DNA intercalation. Key parameters: ΔG < −8 kcal/mol, RMSD < 2.0 Å .
  • SPR/Biacore : Measures real-time binding kinetics (ka/kd) to immobilized targets. Optimal ligand density: 50–100 RU .
  • Fluorescence quenching : Titration with BSA (λex = 280 nm) quantifies Stern-Volmer constants (Ksv) to assess protein affinity .

Q. How can computational chemistry predict and explain conflicting bioactivity data across analogs?

  • Methodological Answer :

  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values (e.g., against cancer cell lines) .
  • MD simulations : Analyze ligand-receptor stability (e.g., 50 ns trajectories in GROMACS) to identify critical residues (e.g., Glu81 in kinase binding) .
  • ADMET prediction : SwissADME estimates bioavailability (%F > 30) and toxicity (e.g., hERG inhibition) to prioritize analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine

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